molecular formula C12H11N3 B11902389 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile

5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile

Cat. No.: B11902389
M. Wt: 197.24 g/mol
InChI Key: SPCZUPLVAVBVMN-UHFFFAOYSA-N
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Description

5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties . This compound, with its unique structure, has garnered interest in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile, can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine amines.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile

InChI

InChI=1S/C12H11N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,1-3H3

InChI Key

SPCZUPLVAVBVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(C=C2)C#N)C

Origin of Product

United States

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